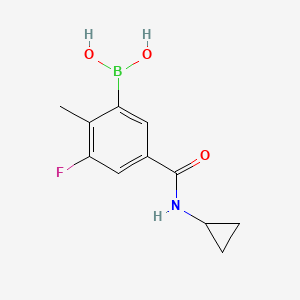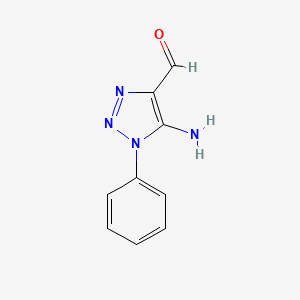
2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)- is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a pyrrolidinone ring substituted with a chloropropyl group and a hydroxymethyl group, making it a versatile intermediate for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidinone and chloropropanol.
Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to facilitate the substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The chloropropyl group can be reduced to form a propyl group.
Substitution: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while substitution of the chlorine atom may yield various substituted derivatives.
Aplicaciones Científicas De Investigación
2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)- has several scientific research applications, including:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It may be used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved may include binding to active sites, inhibition of enzyme activity, or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)- include:
2-Pyrrolidinone,3-(3-chloropropyl)-5-(hydroxymethyl)-,(3R,5R)-: A stereoisomer with different spatial arrangement of atoms.
2-Pyrrolidinone,3-(3-bromopropyl)-5-(hydroxymethyl)-: A compound with a bromine atom instead of chlorine.
2-Pyrrolidinone,3-(3-chloropropyl)-5-(methyl)-: A compound with a methyl group instead of a hydroxymethyl group.
Uniqueness
The uniqueness of 2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)- lies in its specific stereochemistry and functional groups, which may confer distinct reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C8H14ClNO2 |
|---|---|
Peso molecular |
191.65 g/mol |
Nombre IUPAC |
(3R,5S)-3-(3-chloropropyl)-5-(hydroxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H14ClNO2/c9-3-1-2-6-4-7(5-11)10-8(6)12/h6-7,11H,1-5H2,(H,10,12)/t6-,7+/m1/s1 |
Clave InChI |
XDTZVYVWJYSEIU-RQJHMYQMSA-N |
SMILES isomérico |
C1[C@H](C(=O)N[C@@H]1CO)CCCCl |
SMILES canónico |
C1C(C(=O)NC1CO)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-Chloro-5-methyl-thieno[2,3-c]-pyridine](/img/structure/B8763268.png)
![2-(2,4-Dimethoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B8763280.png)


![5,6-Dihydro-2h-benzo[6,7]cyclohepta[1,2-b]furan-2,3(4h)-dione](/img/structure/B8763309.png)
![Ethyl 4-[(2,4-dimethoxybenzyl)amino]butanoate](/img/structure/B8763313.png)

